Analytical and Structural Profiling of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: Molecular Mass Determinations and Pharmacological Implications
Analytical and Structural Profiling of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: Molecular Mass Determinations and Pharmacological Implications
Executive Summary
The compound 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (Chemical Formula: C₁₁H₉F₃O₃) is an advanced pharmaceutical intermediate and privileged pharmacophore. It serves as a critical building block in the development of highly selective therapeutic agents, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for oncology[1][2] and G-protein-coupled receptor 40 (GPR40) agonists for metabolic disorders[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass determinations via High-Resolution Mass Spectrometry (HRMS), and the stereoselective synthetic methodologies required for its production.
Physicochemical Profiling: Molecular Weight and Exact Mass
In drug development, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution analytical detection) is critical. The presence of the trifluoromethyl (-CF₃) group introduces a significant mass defect due to the exact mass of fluorine (18.9984 Da), which shifts the compound's isotopic envelope away from typical hydrocarbon-rich isobars.
Table 1: Quantitative Mass and Compositional Data
| Property | Value | Analytical Significance |
| Chemical Formula | C₁₁H₉F₃O₃ | Defines the elemental composition. |
| Molecular Weight (Average) | 246.185 g/mol | Utilized for molarity calculations and bulk synthetic scaling. |
| Monoisotopic Exact Mass | 246.0504 Da | Target mass for HRMS structural confirmation. |
| [M-H]⁻ Ion Exact Mass | 245.0431 Da | Primary diagnostic ion in negative-mode Electrospray Ionization (ESI-). |
| Diagnostic Fragment (Loss of CO₂) | 201.0532 Da | Confirms the presence of the terminal carboxylic acid moiety. |
High-Resolution Mass Spectrometry (HRMS) Protocol
To definitively confirm the identity of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid in complex biological matrices or synthetic mixtures, a self-validating HRMS workflow using an ESI-QTOF (Quadrupole Time-of-Flight) system is required.
Step-by-Step Methodology
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Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 10 mM Ammonium Acetate.
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Causality: Unlike formic acid, which suppresses the deprotonation of carboxylic acids, ammonium acetate acts as a volatile buffer. It stabilizes the solution pH above the pKa of the acetic acid moiety (~4.5), ensuring near-complete ionization to the [M-H]⁻ anion and maximizing detector sensitivity.
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Ionization Mode: Operate the ESI source in Negative Ion Mode (Capillary voltage: 2.0 kV, Cone voltage: 25 V).
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Self-Validating Calibration (Lock Mass): Continuously infuse Leucine Enkephalin (m/z 554.2615 in negative mode) via a secondary reference sprayer.
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Causality: TOF analyzers are subject to thermal and electronic drift. The continuous introduction of a known reference mass allows the data system to dynamically correct the mass axis in real-time. This self-validating step ensures the mass error remains below 5 ppm, preventing false-positive identification of isobars.
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Data Acquisition: Acquire data in auto-MS/MS mode. Set the quadrupole to isolate the precursor ion at m/z 245.04, and apply a collision energy ramp (15–30 eV) in the collision cell to induce fragmentation, specifically monitoring for the diagnostic decarboxylation peak at m/z 201.05.
Synthetic Workflow and Mechanistic Pathway
The synthesis of 2,3-dihydrobenzofuran-3-acetic acid derivatives requires precise stereocontrol, as the spatial orientation at the C3 position dictates pharmacological efficacy. The most robust method involves the Rh-catalyzed asymmetric hydrogenation of the fully aromatic benzofuran precursor[3][4].
Step-by-Step Synthesis Protocol
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Substrate Preparation: Dissolve the precursor, 6-(trifluoromethyl)benzofuran-3-acetic acid, in anhydrous methanol.
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Catalyst Complexation: Introduce a cationic Rhodium complex paired with an electron-rich, sterically demanding chiral ligand, such as Rh-Et-FerroTANE.
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Causality: The hydrogenation of fully aromatic benzofurans is notoriously difficult due to the high activation barrier required to break aromatic resonance. The electron-rich Et-FerroTANE ligand increases the electron density on the Rh center, facilitating oxidative addition of H₂, while its rigid chiral pocket enforces strict facial selectivity during hydride transfer.
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Base Addition: Add a substoichiometric amount of sodium methoxide.
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Causality: Converting a fraction of the substrate into its sodium carboxylate salt significantly enhances the reaction rate by altering the coordination dynamics outside the Rh-sphere, preventing catalyst poisoning by the free acid.
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Hydrogenation: Pressurize the reactor with H₂ gas (approx. 1-5 atm) and stir at room temperature until hydrogen uptake ceases. This yields the target compound with >90% enantiomeric excess (ee) and near-quantitative yield.
Synthetic workflow of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid via hydrogenation.
Pharmacological Relevance and Target Binding
In modern drug design, 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid acts as a highly modular pharmacophore. In the context of PRMT5 inhibitors (which target methylthioadenosine phosphorylase (MTAP)-deleted cancers), the molecule fits precisely into the enzyme's binding pocket[1][2].
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The 6-Trifluoromethyl Group: Acts as a lipophilic anchor, engaging in hydrophobic interactions deep within the receptor pocket while shielding the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).
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The Dihydrobenzofuran Core: Provides a rigid, geometrically defined scaffold that facilitates optimal pi-pi stacking with aromatic residues in the target protein.
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The 3-Acetic Acid Moiety: Serves as a primary hydrogen bond donor/acceptor or forms a critical salt bridge with basic amino acid residues (like Arginine or Lysine) in the active site.
Pharmacophore binding interactions of the target molecule within a receptor pocket.
References
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Yamashita, M., Negoro, N., Yasuma, T., & Yamano, T. (2014). "Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation." Bulletin of the Chemical Society of Japan, Oxford Academic. URL:[Link]
- World Intellectual Property Organization. (2024). "Novel PRMT5 inhibitor and use thereof" (Patent No. WO2024067433A1). Google Patents.
- World Intellectual Property Organization. (2025). "Use of PRMT5 inhibitor in treatment of tumors or cancers" (Patent No. WO2025077857A1). Google Patents.




